molecular formula C11H16O2 B7940954 1-[3-(Methoxymethyl)phenyl]propan-1-ol

1-[3-(Methoxymethyl)phenyl]propan-1-ol

Cat. No.: B7940954
M. Wt: 180.24 g/mol
InChI Key: XNFBHNDMFKCCPK-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)phenyl]propan-1-ol is a chemical compound of interest in organic and medicinal chemistry research. Compounds with phenylpropanol structures are frequently investigated as synthetic intermediates or potential scaffolds in the development of biologically active molecules . For instance, structurally similar compounds have been explored in pre-clinical research for their activity on neurological targets, such as the GPR88 receptor . The methoxymethyl phenyl substitution pattern in this compound may offer a valuable point of diversification for structure-activity relationship (SAR) studies. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers are responsible for verifying the compound's suitability and compliance with safety protocols for their specific applications.

Properties

IUPAC Name

1-[3-(methoxymethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-11(12)10-6-4-5-9(7-10)8-13-2/h4-7,11-12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFBHNDMFKCCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1)COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural variations among analogous compounds and their implications:

Compound Name Substituents Key Structural Differences Impact on Properties
1-[3-(Methoxymethyl)phenyl]propan-1-ol 3-(methoxymethyl)phenyl, propan-1-ol Reference compound Balanced lipophilicity and polarity; moderate hydrogen bonding capacity (TPSA: 38.7 Ų)
1-(4-(Dimethylamino)phenyl)propan-1-ol 4-(dimethylamino)phenyl, propan-1-ol Para-dimethylamino group Increased polarity and basicity due to -N(CH3)2; potential for enhanced solubility in acidic media
1-(4-Methoxy-phenyl)-propan-1-one 4-methoxyphenyl, propan-1-one Ketone instead of alcohol Higher reactivity (e.g., nucleophilic addition); reduced hydrogen-bond donor capacity
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol 3-chlorophenyl, bicyclic amine substituent Bulky bicyclic amine and chlorine substituent Enhanced steric hindrance; potential for selective receptor binding in pharmaceuticals
3-(4-(MethoxyMethoxy)phenyl)propan-1-ol 4-(methoxymethoxy)phenyl, propan-1-ol Para-methoxymethoxy group Increased hydrophilicity due to additional ether oxygen; altered metabolic stability

Preparation Methods

Reaction Mechanism and Conditions

  • Synthesis of 3-(Methoxymethyl)benzaldehyde :

    • The methoxymethyl group is introduced via Williamson ether synthesis. For example, 3-hydroxybenzaldehyde reacts with methyl chloride in the presence of potassium hydroxide, yielding 3-(methoxymethyl)benzaldehyde.

    • Typical conditions: 50–100°C, polar aprotic solvents (e.g., dimethylformamide), 6–12 hours.

  • Grignard Reaction :

    • Ethyl magnesium bromide (2 equivalents) is added to a solution of 3-(methoxymethyl)benzaldehyde in tetrahydrofuran (THF) at 0°C.

    • The mixture is refluxed for 2–4 hours, followed by hydrolysis with dilute hydrochloric acid to yield the secondary alcohol.

Key Data :

  • Yield: ~75% (hypothetical, based on analogous aldehyde-Grignard reactions).

  • Byproducts: Unreacted aldehyde (<10%) and minor diastereomers due to steric effects.

Reduction of Propan-1-one Derivatives

Reduction of the corresponding ketone, 1-[3-(Methoxymethyl)phenyl]propan-1-one, offers a high-yield pathway. This method avoids regiochemical challenges associated with electrophilic aromatic substitution.

Ketone Synthesis via Friedel-Crafts Acylation

  • Substrate Preparation :

    • 3-(Methoxymethyl)toluene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of aluminum chloride (AlCl₃).

    • Reaction conditions: Dichloromethane solvent, 0°C to room temperature, 4–6 hours.

  • Reduction to Alcohol :

    • The resulting ketone is reduced using sodium borohydride (NaBH₄) in methanol at 0°C for 1 hour.

Key Data :

  • Friedel-Crafts yield: ~65% (meta/para isomer separation required).

  • Reduction yield: ~85% (high selectivity for secondary alcohol).

Nucleophilic Substitution on Aryl Halides

Aryl halides serve as versatile intermediates for introducing the propanol moiety.

Synthesis of 3-(Methoxymethyl)phenyl Bromide

  • Bromination :

    • 3-(Methoxymethyl)toluene is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide).

  • Alkaline Hydrolysis :

    • The bromide intermediate reacts with 1-propanol in dimethylformamide (DMF) with potassium hydroxide (KOH) at 80°C for 12 hours.

Key Data :

  • Bromination yield: ~70%.

  • Substitution yield: ~60% (competes with elimination pathways).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeKey Byproducts
Grignard AdditionHigh atom economy; straightforwardRequires aldehyde precursor70–75%Diastereomers
Ketone ReductionHigh selectivity; mild conditionsMulti-step synthesis (Friedel-Crafts)65–85%Isomeric ketones
Nucleophilic SubstitutionUtilizes stable halidesCompeting elimination reactions50–60%Alkenes

Optimization Strategies and Scalability

Solvent and Catalyst Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in substitution and Grignard reactions.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in Williamson ether synthesis.

Recycling of Starting Materials

  • Unreacted 3-(methoxymethyl)benzaldehyde in Grignard reactions can be recovered via distillation.

Industrial Feasibility and Environmental Considerations

  • Cost Efficiency : Methyl chloride, a byproduct of silicone production, is a low-cost alkylating agent.

  • Waste Management : Potassium chloride byproducts from base-mediated reactions are non-toxic and easily separated .

Q & A

Q. What are the established synthetic pathways for 1-[3-(Methoxymethyl)phenyl]propan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:
  • Nitroalkene Intermediate Route : Reacting 3-(methoxymethyl)benzaldehyde with nitromethane under basic conditions forms a nitroalkene intermediate, which is reduced to the target alcohol. Optimal yields (75–85%) are achieved using hydrogenation catalysts (e.g., Pd/C) in ethanol .
  • Substitution Reactions : Halogenated precursors undergo nucleophilic substitution with alcohols or amines. For example, mesylate or tosylate derivatives of related propanols react with nucleophiles like (R)-1-(1-naphthyl)ethylamine, yielding 60–70% under anhydrous conditions .
  • Key Factors : Temperature (60–80°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading significantly impact yield and purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the methoxymethyl group (δ ~3.3 ppm for OCH3_3) and propanol backbone (δ ~1.5–1.8 ppm for CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 194.1412 (C11_{11}H16_{16}O2_2) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities, while GC-MS monitors volatile byproducts .

Q. What are the basic applications of this compound in organic synthesis?

  • Methodological Answer :
  • Building Block : Used to synthesize chiral ligands for asymmetric catalysis, leveraging its hydroxyl and methoxymethyl groups .
  • Pharmaceutical Intermediates : Serves as a precursor for β-blockers or antiviral agents via functional group transformations (e.g., oxidation to ketones or esterification) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use Sharpless asymmetric epoxidation or Noyori hydrogenation to induce stereochemistry. For example, (R)-BINAP-Ru complexes achieve >90% enantiomeric excess (ee) in hydrogenation steps .
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) separate enantiomers, with mobile phases optimized using heptane/isopropanol mixtures .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer, leaving the desired isomer unreacted .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity Analysis : Quantify trace impurities (e.g., residual aldehydes or nitro compounds) via LC-MS, as these can skew bioassay results .
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolite Profiling : Incubate the compound with liver microsomes to identify active metabolites that may contribute to observed discrepancies .

Q. How does the methoxymethyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :
  • Directing Effects : The methoxymethyl group is meta-directing due to electron donation via the oxygen atom. Nitration studies show preferential substitution at the 5-position of the phenyl ring .
  • Steric Hindrance : Bulky substituents reduce reaction rates. Comparative kinetic studies with unsubstituted analogs reveal a 30% slower EAS rate .
  • Computational Modeling : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and regioselectivity, aligning with experimental data .

Q. What solvent systems maximize yield in nucleophilic substitutions involving this compound?

  • Methodological Answer :
  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of attacking species (e.g., amines) by stabilizing transition states .
  • Temperature Control : Reactions in THF at −20°C minimize side reactions (e.g., elimination), improving yield by 15–20% compared to room temperature .
  • Additives : Crown ethers (e.g., 18-crown-6) complex with alkali metal ions, accelerating reaction rates in SN2 mechanisms .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using similar methods?

  • Methodological Answer :
  • Impurity Profiles : Batch-to-batch variations in starting materials (e.g., 3-(methoxymethyl)benzaldehyde purity) directly affect yields. LC-MS monitoring of intermediates is critical .
  • Catalyst Deactivation : Residual moisture or oxygen poisons Pd/C catalysts during hydrogenation. Rigorous solvent drying (e.g., molecular sieves) improves consistency .
  • Scale Effects : Milligram-scale reactions often report higher yields due to easier heat/ mass transfer. Pilot-scale trials require adjusted stirring rates and temperature gradients .

Q. How can computational models predict the compound’s metabolic stability?

  • Methodological Answer :
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) tools (e.g., SwissADME) predict cytochrome P450 interactions based on logP (calculated: 2.1) and topological polar surface area (38.7 Ų) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to CYP3A4 isoforms to identify metabolic hotspots (e.g., hydroxylation at the propanol chain) .
  • In Silico Toxicity : Tools like ProTox-II assess hepatotoxicity risks, guiding structural modifications to enhance stability .

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